

Preclinical Pharmacology of (3S,4R)-GNE-6893: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of **(3S,4R)-GNE-6893**, a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and drug development professionals.

Introduction

(3S,4R)-GNE-6893 is a novel therapeutic agent developed by Genentech for potential applications in cancer immunotherapy.[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[3][4] Inhibition of HPK1 is expected to enhance anti-tumor immunity by amplifying T-cell activation and cytokine production.[1][3] GNE-6893 emerged from a structure-based drug design campaign aimed at identifying potent and selective HPK1 inhibitors with favorable pharmacokinetic properties.[3][5]

Mechanism of Action

GNE-6893 functions as a potent inhibitor of HPK1, a key immunosuppressive enzyme in the TCR signaling pathway.[3] HPK1 negatively regulates T-cell activation by phosphorylating and promoting the degradation of the SLP76 protein, a critical scaffold in the TCR signalosome.[5] By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP76, thereby augmenting

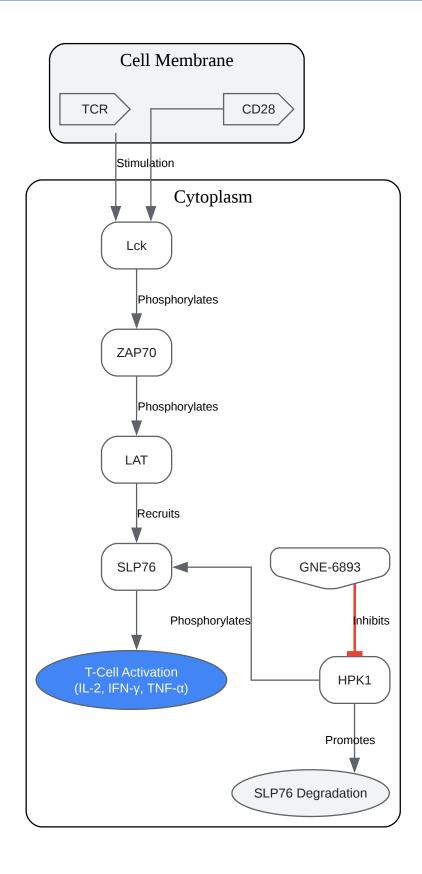


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TCR signaling, leading to enhanced T-cell proliferation and production of key cytokines such as IL-2, IFN-gamma, and TNF-alpha.[1][4] This mechanism of action suggests its potential utility in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[3][5]





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Figure 1: Simplified TCR Signaling Pathway and the Role of GNE-6893.



Biochemical and Cellular Potency

GNE-6893 demonstrates sub-nanomolar biochemical potency against HPK1 and robust activity in cellular assays, confirming its on-target effects.

Parameter	Value	Assay System	
HPK1 Ki	< 0.013 nM	HTRF Enzymatic Assay	
pSLP76 IC50	44 nM	Jurkat Cells (anti-CD3/anti- CD28 stimulated)	
IL-2 EC50	6.4 nM	Primary Human T-Cells (anti- CD3/anti-CD28 stimulated)	
Data sourced from multiple references.[1][6]			

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. GNE-6893 was profiled against a large panel of kinases and demonstrated a high degree of selectivity for HPK1.

Assay	Results
Kinase Panel Screen	347 out of 356 kinases showed <50% inhibition at 0.1 μM
Selectivity Window	>2000-fold biochemical selectivity over other tested kinases
Data sourced from a primary publication.[5]	

Of the few kinases that showed some inhibition, full IC50 determination confirmed a significant window of selectivity for HPK1.[5]

Pharmacokinetics



The pharmacokinetic profile of GNE-6893 has been evaluated in several preclinical species, demonstrating its suitability for oral administration. The compound exhibits moderate clearance and good oral bioavailability across species.

Species	CL (mL/min/kg)	Vss (L/kg)	t1/2 (h)	F (%)
Mouse	34	1.8	1.7	37
Rat	39	2.2	-	30
Dog	14	2.2	-	46
Cynomolgus Monkey	14	1.9	-	53
Human (projected)	5.9 - 6.9	2.1	-	43
Data compiled from multiple sources.[1][5]				

In Vitro Safety Pharmacology

GNE-6893 has undergone in vitro safety profiling to assess potential off-target liabilities.

Target/Assay	Result
hERG	IC50 = 28 μM
CNS/CV/GI Panel	Inhibition of ~50% for 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor at 10 μM
Hepatocyte Cytotoxicity	No significant cytotoxicity up to 100 μM
Data sourced from a primary publication.[5]	

Experimental Protocols



Detailed methodologies are crucial for the replication and extension of preclinical findings.

HPK1 HTRF Enzymatic Assay

The biochemical potency of GNE-6893 against HPK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the HPK1 enzyme. The reaction is typically carried out in the presence of ATP and varying concentrations of the inhibitor. The resulting signal is inversely proportional to the inhibitory activity of the compound.

pSLP76 Cellular Assay

Jurkat cells, a human T-cell leukemia line, were utilized to assess the cellular activity of GNE-6893. Cells were pre-incubated with the compound before stimulation with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway. The level of phosphorylated SLP76 was then quantified, typically by flow cytometry or Western blot, to determine the IC50 of the inhibitor.

Primary Human T-Cell IL-2 Secretion Assay

To evaluate the functional consequence of HPK1 inhibition, primary human T-cells were isolated from peripheral blood. Similar to the pSLP76 assay, the cells were treated with GNE-6893 prior to stimulation. The concentration of secreted IL-2 in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) to determine the EC50 for IL-2 augmentation.

Kinase Selectivity Profiling

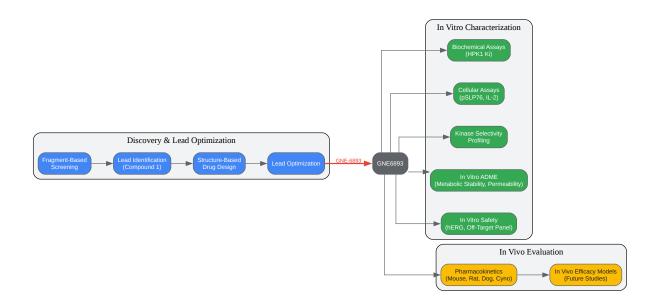
The kinase selectivity of GNE-6893 was assessed using a commercially available kinase panel. The compound was tested at a fixed concentration (e.g., $0.1~\mu\text{M}$) against a large number of purified kinases. The percent inhibition for each kinase was determined to identify potential off-target activities. Follow-up dose-response curves were generated for any kinases showing significant inhibition to determine their IC50 values.

Pharmacokinetic Studies

In vivo pharmacokinetic studies were conducted in various animal species (mouse, rat, dog, cynomolgus monkey). The compound was administered intravenously and orally to different



groups of animals. Blood samples were collected at various time points, and the plasma concentrations of GNE-6893 were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F) were then calculated.



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Figure 2: Preclinical Development Workflow for GNE-6893.

Conclusion



(3S,4R)-GNE-6893 is a potent and highly selective HPK1 inhibitor with favorable preclinical pharmacokinetic and in vitro safety profiles.[5] Its ability to enhance T-cell signaling in vitro suggests its potential as a novel cancer immunotherapy agent.[3] The data summarized in this guide provide a comprehensive overview of its preclinical pharmacology, supporting its continued investigation for clinical development.

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